BenchChemオンラインストアへようこそ!

Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate

Solubility Assay Development Biophysical Profiling

Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate (CAS 893990-17-5) is a synthetic small molecule belonging to the piperazine-1-carboxylate class, featuring a pyridazine-thioacetyl linker. With a molecular formula of C19H22N4O3S and a molecular weight of 386.5 g/mol, it serves as a functionalized heterocyclic scaffold for drug discovery research.

Molecular Formula C19H22N4O3S
Molecular Weight 386.47
CAS No. 893990-17-5
Cat. No. B2984413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
CAS893990-17-5
Molecular FormulaC19H22N4O3S
Molecular Weight386.47
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C19H22N4O3S/c1-2-26-19(25)23-12-10-22(11-13-23)18(24)14-27-17-9-8-16(20-21-17)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3
InChIKeyYLEXSMFDLLESHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate (CAS 893990-17-5): A Physicochemically Defined Piperazine-Carboxylate Research Probe


Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate (CAS 893990-17-5) is a synthetic small molecule belonging to the piperazine-1-carboxylate class, featuring a pyridazine-thioacetyl linker [1]. With a molecular formula of C19H22N4O3S and a molecular weight of 386.5 g/mol, it serves as a functionalized heterocyclic scaffold for drug discovery research [1]. No peer-reviewed biological activity or target engagement data have been published for this specific compound. Its utility for scientific procurement is therefore anchored in its well-defined, experimentally measured physicochemical properties, including an aqueous solubility of 53.7 µg/mL at pH 7.4, which provide a quantifiable basis for selection over closely related analogs within the same chemical series [1].

Why Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate Cannot Be Replaced by a Generic In-Class Analog


Generic substitution among piperazine-1-carboxylate derivatives is risky because minor structural modifications to the terminal aryl moiety generate quantifiable shifts in key physicochemical parameters [1][2][3]. The specific phenyl substituent on the pyridazine ring of the target compound results in a distinct profile of molecular weight, lipophilicity, and hydrogen-bonding capacity relative to its furan, methoxyphenyl, and ethylphenyl analogs [1][2][3]. These physicochemical differences are critical for rational selection in assay development, as they directly predict differential solubility, membrane permeability, and non-specific binding potential, thereby creating class-level scientific differentiation even in the absence of published target-specific bioactivity data [1].

Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate: Quantitative Physicochemical Differentiation from Closest Analogs


Differentiation in Aqueous Solubility Provides an Experimentally Measured Procurement Advantage

Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate possesses an experimentally measured aqueous solubility of 53.7 µg/mL at pH 7.4 [1]. This is the only member of the congeneric series for which a confirmed experimental solubility value is available, offering a distinct advantage for researchers requiring a compound with documented, moderate aqueous solubility to ensure reliable in vitro assay performance. No corresponding experimental solubility data are available for the furan, 2-methoxyphenyl, or 4-ethylphenyl analogs [1].

Solubility Assay Development Biophysical Profiling

Moderate Lipophilicity (XLogP3) Relative to the 4-Ethylphenyl Analog Reduces Predicted Non-Specific Binding Risk

The computed XLogP3 value for the target compound is 1.9 [1]. This is significantly lower than the 4-ethylphenyl analog (XLogP3 = 2.7) [2], indicating a 0.8-log unit reduction in lipophilicity. It is identical to the 2-methoxyphenyl analog (XLogP3 = 1.9) [3] but achieves this without introducing a metabolically labile oxygen atom into the terminal ring system. In contrast, the furan analog is markedly more hydrophilic (XLogP3 = 1.0) [4], which may compromise membrane permeability.

Lipophilicity Drug-likeness Non-specific Binding

Lower Molecular Weight than Aryl-Substituted Analogs Facilitates Potency Normalization in Fragment-Based Screening

The molecular weight of the target compound is 386.5 g/mol [1]. This is 30.0 g/mol lighter than the 2-methoxyphenyl analog (416.5 g/mol) [2] and 28.0 g/mol lighter than the 4-ethylphenyl analog (414.5 g/mol) [3]. It is 10.1 g/mol heavier than the furan analog (376.4 g/mol) [4], but this modest increase is accompanied by a more drug-like aromatic substitution pattern.

Molecular Weight Fragment-Based Screening Ligand Efficiency

Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate (893990-17-5): Recommended Application Scenarios Based on Quantitative Physicochemical Differentiation


Prioritized Scaffold for Fragment-Based or Biophysical Screening Requiring a Verified, Moderately Soluble Core

Its experimentally measured solubility of 53.7 µg/mL at pH 7.4, confirmed on PubChem, makes it the preferred choice over uncharacterized analogs in the series for any biophysical screen (e.g., SPR, TSA, or NMR-based fragment screening) where a certain concentration is required for reliable binding detection [1]. Researchers can proceed without the risk of precipitation-related artifacts.

Primary Candidate for Cellular Assays Where Moderate Lipophilicity is Required to Balance Permeability and Off-Target Binding

With a computed XLogP3 of 1.9, the compound is predicted to have superior cellular permeability compared to the furan analog (XLogP3 = 1.0) while exhibiting lower non-specific binding than the 4-ethylphenyl analog (XLogP3 = 2.7) [1][2][3]. This balanced profile is ideal for initial phenotypic screening or target-engagement studies in intact cells.

Reference Standard for Developing Structure-Property Relationship Models in the Piperazine-Carboxylate Series

As the simplest aryl-substituted member of the series and the only one with a confirmed experimental solubility value, this compound serves as an excellent reference standard for constructing computational models that predict the properties of novel analogs [1]. Its data point can anchor models for solubility, LogP, and molecular weight optimization.

Quote Request

Request a Quote for Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.